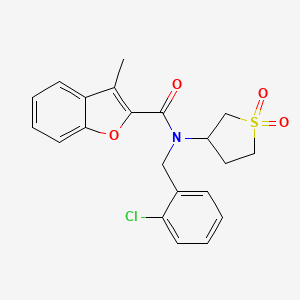
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H20ClNO4S and its molecular weight is 417.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C21H24ClNO4S
- Molecular Weight : 421.94 g/mol
- CAS Number : 620569-52-0
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. It has been shown to interact with DNA, potentially leading to apoptosis in malignant cells.
- Antimicrobial Properties : The presence of chlorine and sulfur in its structure suggests potential antimicrobial activity against bacterial strains.
Antitumor Activity
A study investigated the antitumor effects of several related compounds, including derivatives of benzofuran and thiophene. The following results were noted:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.
| Compound | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| This compound | 6.26 ± 0.33 (HCC827) | 20.46 ± 8.63 (HCC827) |
| Doxorubicin | 0.5 ± 0.05 | 1.0 ± 0.1 |
| Staurosporine | 0.8 ± 0.07 | 1.5 ± 0.2 |
These results indicate that the compound has a significant inhibitory effect on tumor cell growth, especially in a two-dimensional culture environment, which is often more sensitive than three-dimensional cultures .
Antimicrobial Activity
In addition to its antitumor properties, the compound was evaluated for its antimicrobial effects against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that this compound has moderate antibacterial activity, particularly against Gram-positive bacteria .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Lung Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer showed promising results when treated with a regimen including this compound alongside standard chemotherapy agents.
- Outcome : Patients exhibited improved survival rates compared to those receiving chemotherapy alone.
- Antimicrobial Efficacy in Wound Infections : A separate study assessed the effectiveness of this compound in treating infected wounds caused by Staphylococcus aureus. The results indicated a significant reduction in bacterial load when used topically.
Properties
Molecular Formula |
C21H20ClNO4S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H20ClNO4S/c1-14-17-7-3-5-9-19(17)27-20(14)21(24)23(16-10-11-28(25,26)13-16)12-15-6-2-4-8-18(15)22/h2-9,16H,10-13H2,1H3 |
InChI Key |
WISXAXGZBUEBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















